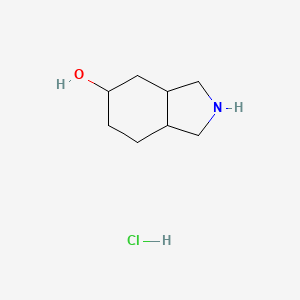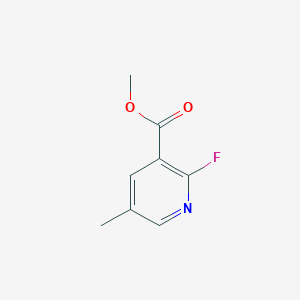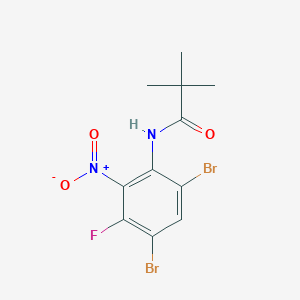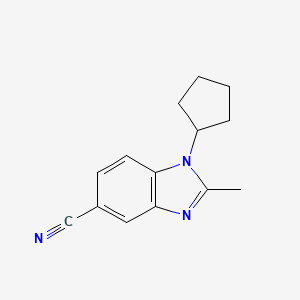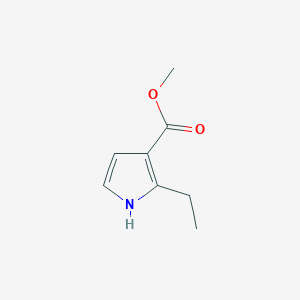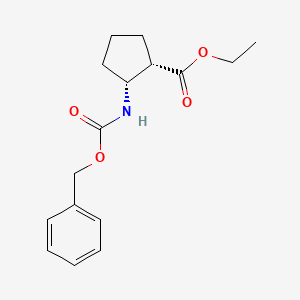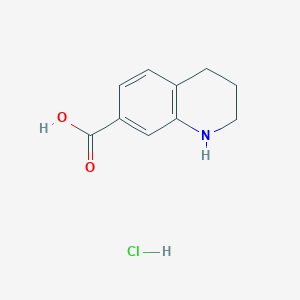
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1414959-23-1. It has a molecular weight of 213.66 and its IUPAC name is 1,2,3,4-tetrahydroquinoline-7-carboxylic acid hydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H . The InChI key is RBEVIQGGEUTOJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is an off-white solid .Scientific Research Applications
Medicinal Chemistry and Drug Design
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride: is a valuable compound in medicinal chemistry due to its structural similarity to isoquinoline alkaloids . These compounds are known for their biological activities against various pathogens and neurodegenerative disorders. The compound can serve as a scaffold for developing new drugs with potential therapeutic applications.
Synthesis of Bioactive Molecules
This compound is used as a polyfunctional synthon in the synthesis of bioactive molecules . Its structure allows for various substitutions, making it a versatile intermediate in the creation of molecules with desired biological properties.
Structural-Activity Relationship (SAR) Studies
The compound’s diverse biological activities make it an excellent candidate for SAR studies . Researchers can modify its structure and observe changes in biological activity, which helps in understanding the molecular basis of its action.
Neurodegenerative Disease Research
Due to its structural resemblance to natural isoquinoline alkaloids, 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is used in research targeting neurodegenerative diseases . It can be employed to develop compounds that may interact with neurological pathways.
Antimicrobial Agent Development
The compound has shown potential as a starting point for the development of antimicrobial agents . Its ability to be chemically modified allows scientists to optimize its structure for better activity against infectious pathogens.
Chemical Biology Probes
In chemical biology, this compound can be used to create probes that help in understanding biological processes at a chemical level . These probes can be designed to bind to specific enzymes or receptors, providing insights into their functions.
Mechanism of Action
Target of Action
Quinoline derivatives, which include “1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride”, often target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
These compounds typically inhibit the function of their targets, preventing the replication of DNA and thus inhibiting the growth of cells .
Biochemical Pathways
The inhibition of DNA replication can affect various biochemical pathways, particularly those involved in cell division and growth .
Result of Action
The inhibition of DNA replication can lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVIQGGEUTOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414959-23-1 | |
| Record name | 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Methylbutane)sulfonyl]aniline](/img/structure/B1431440.png)

![2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole](/img/structure/B1431443.png)

